molecular formula C21H19N3O B2465424 1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 890634-27-2

1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2465424
CAS No.: 890634-27-2
M. Wt: 329.403
InChI Key: LNQMRGCMULFJHY-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a 2-methylphenyl group and a propargyl-substituted benzodiazole (benzimidazole) moiety. The propargyl group (prop-2-yn-1-yl) serves as a reactive handle for further derivatization via click chemistry or as a structural element influencing rigidity and electronic properties .

Properties

IUPAC Name

1-(2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-3-12-23-19-11-7-5-9-17(19)22-21(23)16-13-20(25)24(14-16)18-10-6-4-8-15(18)2/h1,4-11,16H,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQMRGCMULFJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one , with CAS number 890634-27-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3OC_{21}H_{19}N_{3}O with a molecular weight of 329.4 g/mol . The structure features a pyrrolidinone ring substituted with a 2-methylphenyl group and a benzodiazole moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H19N3O
Molecular Weight329.4 g/mol
CAS Number890634-27-2

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, such as lysosomal phospholipase A2 (PLA2G15), which plays a role in phospholipid metabolism and cellular signaling pathways .
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular responses related to inflammation and pain modulation.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm these findings.

In Vitro Studies

Research has indicated that compounds similar to this one can induce phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes—by inhibiting PLA2G15 . This pathway is critical in understanding drug-induced toxicity and could be relevant for assessing the safety profile of new therapeutics.

Cytotoxicity Assays

In vitro assays have demonstrated that derivatives of the compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies on related piperazine derivatives have shown promising results in inhibiting tumor growth through apoptosis induction.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of PLA2G15
CytotoxicityInduction of apoptosis in cancer cellsPreliminary Studies
Receptor InteractionPotential modulation of inflammatory pathwaysHypothetical

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

1-(2,5-Dimethylphenyl) Derivative (C630-0152)

The compound 1-(2,5-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (C630-0152, ChemDiv) differs from the target compound by the addition of a methyl group at the 5-position of the phenyl ring.

1-Phenyl Derivatives
  • 4-[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-1-phenyl-pyrrolidin-2-one (): Replaces the 2-methylphenyl group with a simple phenyl ring and substitutes the propargyl group with a 2-methyl-allyl chain. The allyl group introduces flexibility, which could reduce conformational rigidity compared to the propargyl analogue, affecting target interactions .
  • 1-(2-Methoxyphenyl) Derivatives (): Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability. These compounds also feature extended ether-linked substituents on the benzimidazole, further diversifying their pharmacodynamic profiles .

Table 1: Comparison of Aromatic Substituents

Compound Aromatic Group Substituent on Benzimidazole Key Properties
Target Compound 2-Methylphenyl Propargyl High rigidity, reactive alkyne
C630-0152 () 2,5-Dimethylphenyl Propargyl Enhanced hydrophobicity
Compound Phenyl 2-Methyl-allyl Increased flexibility
Compound 2-Methoxyphenyl Allylphenoxyethyl Improved solubility

Benzimidazole Modifications

Propargyl vs. Allyl Substitutions

In contrast, allyl-substituted analogues (e.g., ) exhibit greater rotational freedom, which may reduce binding specificity but improve synthetic accessibility .

Extended Linker Chains

Compounds like 4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzoimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one () incorporate ethoxy-phenoxy linkers, extending the molecular footprint. Such modifications can enhance interactions with extended binding sites but may increase metabolic susceptibility .

Heterocyclic Core Variations

Pyrrolidin-2-one vs. Pyrazolone Cores

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one () replaces the pyrrolidinone with a pyrazolone ring. However, pyrrolidinones offer hydrogen-bonding capabilities via the carbonyl group, which are critical for target engagement .

Triazole and Piperazine Hybrids

Compounds like 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl) piperazine () highlight the use of piperazine linkers. These structures prioritize solubility and bioavailability but may lack the conformational restraint provided by pyrrolidinone .

Table 2: Core Heterocycle and Functional Group Impact

Compound Core Structure Key Functional Group Pharmacological Implications
Target Compound Pyrrolidin-2-one Propargyl Rigidity, hydrogen bonding
Compound Pyrazolone Propargyl Electron-deficient interactions
Compound Piperazine Propargyl Enhanced solubility

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